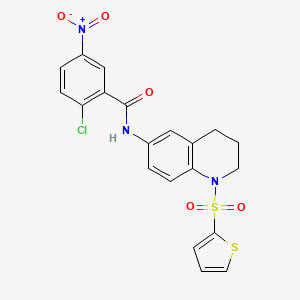

![molecular formula C9H8N2O2S B2712252 乙酸噻吩[2,3-b]吡嗪-6-酯 CAS No. 59944-77-3](/img/structure/B2712252.png)

乙酸噻吩[2,3-b]吡嗪-6-酯

描述

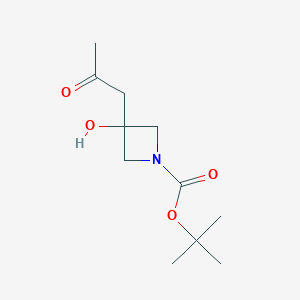

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a chemical compound. It is also known as ETHYL 7-AMINOTHIENO [2,3-B]PYRAZINE-6-CARBOXYLATE . The molecular formula of this compound is C9H9N3O2S .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes Ethyl thieno[2,3-b]pyrazine-6-carboxylate, has been a topic of interest in recent years . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl thieno[2,3-b]pyrazine-6-carboxylate include a molecular weight of 223.25, a density of 1.429±0.06 g/cm3 (Predicted), a melting point of 119.5 °C, and a boiling point of 390.4±37.0 °C (Predicted) .科学研究应用

杂环化合物的合成

噻吩并[2,3-b]吡嗪-6-羧酸乙酯用于合成各种杂环化合物。例如,它参与形成吡咯[1',2':1',2']吡嗪并[6',5':4,5]噻吩[2,3-c]哒嗪衍生物和其他相关的稠合杂环。这些化合物在新材料和药物的开发中具有重要潜力(Radwan 等,1994)。

在有机光伏器件中的应用

噻吩并[2,3-b]吡嗪-6-羧酸乙酯衍生物已用于合成供体-受体共聚物,用于光伏器件。由于其独特的光学和电化学性质,这些材料有望提高有机太阳能电池的效率(Zhou 等,2010)。

抗菌剂的开发

由噻吩并[2,3-b]吡嗪-6-羧酸乙酯合成的化合物已显示出作为抗菌剂的潜力。这些合成的杂环已针对其对各种菌株的有效性进行了测试,表明它们在开发新的抗菌药物中的潜在用途(Elneairy 等,2011)。

抗肿瘤活性

一些噻吩并[2,3-b]吡嗪-6-羧酸乙酯衍生物已评估其抗肿瘤活性。这些研究有助于了解这些化合物在癌症治疗中的潜力,特别是在抑制肿瘤细胞生长和诱导细胞凋亡方面(Rodrigues 等,2021)。

作用机制

Target of Action

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a chemical compound that has been studied for its potential antitumor activity . The primary targets of this compound are human tumor cells, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) .

Mode of Action

The interaction of Ethyl thieno[2,3-b]pyrazine-6-carboxylate with its targets results in changes in the growth, cell cycle, and apoptosis of these tumor cells . The compound has been observed to have an effect on the cell cycle profile and induction of apoptosis in the AGS cell line .

Biochemical Pathways

It is known that the compound has an impact on the growth and cell cycle of tumor cells .

Result of Action

The result of the action of Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a decrease in the growth of tumor cells and changes in their cell cycle . The most promising compounds showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

属性

IUPAC Name |

ethyl thieno[2,3-b]pyrazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEISRFZSPQOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CN=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)

![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)